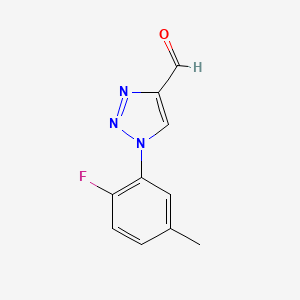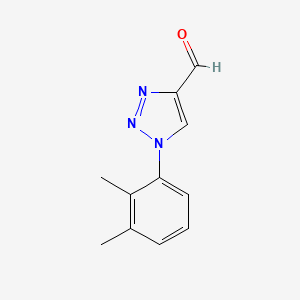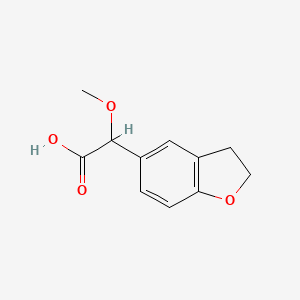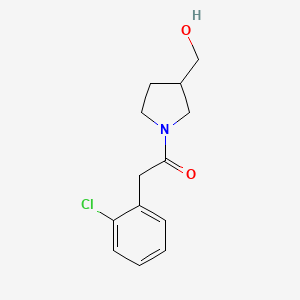![molecular formula C13H26N2O B1467374 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine CAS No. 1250505-70-4](/img/structure/B1467374.png)
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of N-heterocycles
Chiral sulfinamides, including structures similar to 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine, are pivotal in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, for example, has been extensively documented for the asymmetric synthesis of N-heterocycles via sulfinimines, offering pathways to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are foundational motifs in many natural products and therapeutically relevant molecules, suggesting a potential application of this compound in similar synthetic routes (Philip et al., 2020).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor (D2R) modulators for treating neuropsychiatric disorders identifies structural features common with this compound. Compounds with cyclic amine moieties, similar to the piperidine base of this compound, are crucial for high D2R affinity. This implies potential research applications in developing therapeutic agents against schizophrenia, Parkinson's disease, depression, and anxiety, where the balance of aromatic moiety, cyclic amine, and lipophilic fragments plays a key role in pharmacological activity (Jůza et al., 2022).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, including amines and amides, through advanced oxidation processes (AOPs) is a significant area of environmental research. Given the nitrogenous nature of this compound, understanding its behavior under AOPs could be crucial for assessing its environmental impact and degradation pathways. This knowledge is vital for mitigating potential environmental and health risks associated with the release of nitrogen-containing compounds into water bodies (Bhat & Gogate, 2021).
Biochemische Analyse
Biochemical Properties
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets the κ opioid receptor, inhibiting its activity. This interaction is crucial as the κ opioid receptor is involved in modulating pain, mood, and stress responses. By blocking this receptor, this compound can potentially alleviate conditions such as depression, anxiety, and drug addiction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the κ opioid receptor, this compound can alter the downstream signaling pathways, leading to changes in gene expression that promote neuroprotection and reduce neuroinflammation . Additionally, it can impact cellular metabolism by affecting the energy balance and metabolic flux within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the κ opioid receptor. This binding inhibits the receptor’s activity, preventing the usual downstream signaling that would occur upon receptor activation. This inhibition can lead to enzyme modulation, either inhibiting or activating specific enzymes involved in the signaling pathways. Furthermore, changes in gene expression are observed, which contribute to the compound’s therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained neuroprotective effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the κ opioid receptor without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and efficacy. These metabolic processes can influence the levels of metabolites and the overall metabolic flux within the cells . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. The compound’s ability to cross the blood-brain barrier is particularly important for its therapeutic effects on neurological conditions .
Subcellular Localization
This compound exhibits specific subcellular localization that influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with the κ opioid receptor and other biomolecules involved in its mechanism of action .
Eigenschaften
IUPAC Name |
1-ethyl-N-(oxan-4-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-15-7-3-13(4-8-15)14-11-12-5-9-16-10-6-12/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSUJOSHVJDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)



![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)
![2-(o-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467299.png)

![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)

![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)

